molecular formula C10H9N3O3 B189242 (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol CAS No. 61880-85-1

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol

Katalognummer B189242
CAS-Nummer: 61880-85-1
Molekulargewicht: 219.2 g/mol
InChI-Schlüssel: RRJYSLDFMVIQFY-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol, also known as QMNOH, is a chemical compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. QMNOH is a nitric oxide donor, which means that it can release nitric oxide in the body, a molecule that plays a key role in many physiological processes. In

Wirkmechanismus

The mechanism of action of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is complex and not fully understood. However, it is known that (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol releases nitric oxide in the body, which can activate various signaling pathways and lead to a range of physiological effects. Nitric oxide has been shown to have anti-inflammatory, anti-platelet, and vasodilatory effects, among others, which may contribute to (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's potential therapeutic benefits.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol are still being studied, but several studies have reported promising results. (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments is its ability to release nitric oxide, which can be measured using various techniques. This makes (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol a useful tool for studying the physiological effects of nitric oxide in vitro and in vivo. However, one limitation of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is its potential toxicity, which may limit its use in certain experiments or require careful handling.

Zukünftige Richtungen

There are several future directions for research on (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. One area of interest is in the development of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol-based therapies for cancer and cardiovascular diseases. Another potential direction is in the study of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's mechanism of action and its effects on various signaling pathways in the body. Additionally, further research is needed to fully understand the potential advantages and limitations of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments and its potential use as a therapeutic agent.

Synthesemethoden

The synthesis of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol involves the reaction of 2-methyl-3-nitrobenzaldehyde with 3-amino-4-hydroxyquinazoline in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol.

Wissenschaftliche Forschungsanwendungen

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer therapy. (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
In addition to cancer therapy, (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has also been studied for its potential use in treating cardiovascular diseases. Nitric oxide has been shown to play a key role in regulating blood pressure and vascular tone, and (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol's ability to release nitric oxide makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.

Eigenschaften

CAS-Nummer

61880-85-1

Produktname

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol

Molekularformel

C10H9N3O3

Molekulargewicht

219.2 g/mol

IUPAC-Name

N-hydroxy-2-methyl-3-oxidoquinazolin-3-ium-4-carboxamide

InChI

InChI=1S/C10H9N3O3/c1-6-11-8-5-3-2-4-7(8)9(13(6)16)10(14)12-15/h2-5,15H,1H3,(H,12,14)

InChI-Schlüssel

RRJYSLDFMVIQFY-MDZDMXLPSA-N

Isomerische SMILES

CC1=NC2=CC=CC=C2/C(=C(/N=O)\O)/N1O

SMILES

CC1=NC2=CC=CC=C2C(=[N+]1[O-])C(=O)NO

Kanonische SMILES

CC1=NC2=CC=CC=C2C(=C(N=O)O)N1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.